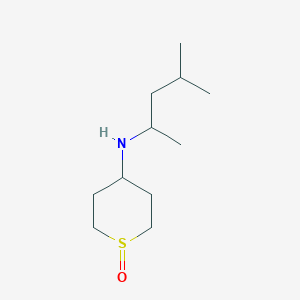
4-((4-Methylpentan-2-yl)amino)tetrahydro-2H-thiopyran 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Methylpentan-2-yl)amino)tetrahydro-2H-thiopyran 1-oxide is a complex organic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that have significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes a tetrahydrothiopyran ring with an amino group and a methylpentyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylpentan-2-yl)amino)tetrahydro-2H-thiopyran 1-oxide typically involves multiple steps. One common method starts with the preparation of tetrahydro-2H-thiopyran, which is then functionalized to introduce the amino group and the methylpentyl substituent. The final step involves the oxidation of the thiopyran ring to form the 1-oxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the various steps in the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methylpentan-2-yl)amino)tetrahydro-2H-thiopyran 1-oxide can undergo several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 1-oxide back to the thiopyran.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution Reagents: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Thiopyran: Formed through reduction.
Substituted Thiopyrans: Formed through nucleophilic substitution.
Scientific Research Applications
4-((4-Methylpentan-2-yl)amino)tetrahydro-2H-thiopyran 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-((4-Methylpentan-2-yl)amino)tetrahydro-2H-thiopyran 1-oxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-thiopyran-4-amine: A related compound with similar structural features but lacking the methylpentyl substituent.
4-Aminotetrahydropyran: Another similar compound with a different heterocyclic ring structure.
Uniqueness
4-((4-Methylpentan-2-yl)amino)tetrahydro-2H-thiopyran 1-oxide is unique due to its specific substituents and the presence of the 1-oxide group
Properties
Molecular Formula |
C11H23NOS |
|---|---|
Molecular Weight |
217.37 g/mol |
IUPAC Name |
N-(4-methylpentan-2-yl)-1-oxothian-4-amine |
InChI |
InChI=1S/C11H23NOS/c1-9(2)8-10(3)12-11-4-6-14(13)7-5-11/h9-12H,4-8H2,1-3H3 |
InChI Key |
YVIPHQKTNKIUAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)NC1CCS(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















